N-methyl-N-phenylhexa-2,4-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-phenylhexa-2,4-dienamide is an organic compound with the molecular formula C13H15NO It is characterized by the presence of a hexadienamide structure, which includes a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-N-phenylhexa-2,4-dienamide can be synthesized through various synthetic routes. One common method involves the olefination of N-formyl imides using conjugated ylides . This one-step synthesis approach is flexible and allows for the preparation of various dienamide compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and industrial-scale chemical production would apply. This includes optimizing reaction conditions, scaling up the synthesis process, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-phenylhexa-2,4-dienamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-methyl-N-phenylhexa-2,4-dienamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-phenylhexa-2,4-dienamide involves its interaction with specific molecular targets and pathways. The conjugated diene system allows it to participate in various chemical reactions, which can influence its biological activity. The exact molecular targets and pathways involved depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-phenylhex-2-enamide: Similar structure but with a different degree of unsaturation.
N-methyl-N-phenylhexanamide: Lacks the conjugated diene system.
N-methyl-N-phenylbut-2-enamide: Shorter carbon chain with a similar functional group.
Uniqueness
N-methyl-N-phenylhexa-2,4-dienamide is unique due to its conjugated diene system, which imparts specific chemical reactivity and potential applications that are distinct from its analogs. This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
61859-43-6 |
---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
N-methyl-N-phenylhexa-2,4-dienamide |
InChI |
InChI=1S/C13H15NO/c1-3-4-6-11-13(15)14(2)12-9-7-5-8-10-12/h3-11H,1-2H3 |
InChI Key |
GKONHAANAMPQJK-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC(=O)N(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.